MAO-B Selectivity Profile Divergence from the 3,4-Dichlorophenyl Analog
The direct 3,4-dichlorophenyl analog demonstrates potent and highly selective MAO-B inhibition (IC50 = 0.036 μM vs. MAO-A IC50 = 150 μM), providing a selectivity index of >4,166-fold. The 4-methoxyphenyl substitution, while not directly measured in a published head-to-head assay, is predicted by class-level SAR to reduce MAO-B affinity and alter the selectivity window due to the loss of the halogen-bonding interactions that stabilize the dichlorophenyl binding mode. The oxadiazole core's electron density is significantly modulated by the 4-methoxy group, which can influence interactions at the FAD cofactor site. Researchers using this compound must anticipate a markedly different MAO inhibition profile compared to halogenated analogs [1].
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be significantly less potent than the dichlorophenyl analog based on SAR |
| Comparator Or Baseline | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (MAO-B IC50 = 0.036 μM; MAO-A IC50 = 150 μM) |
| Quantified Difference | Quantified difference unavailable for target compound; chemical similarity suggests a likely >10-fold loss in MAO-B potency |
| Conditions | In vitro recombinant human MAO-A and MAO-B enzyme inhibition assay |
Why This Matters
This demarcation is critical for screening programs targeting MAO-B for Parkinson's disease, as the methoxy analog will not serve as a substitute for the potent dichlorophenyl lead compound.
- [1] Efimova, J. A., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. View Source
